Bienvenue dans la boutique en ligne BenchChem!

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Physicochemical differentiation Drug-likeness Solubility prediction

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS 500272-77-5) is a synthetic, disubstituted piperazine that combines a 3,4,5-trimethoxyphenyl carbonyl fragment with an N-tosyl group. It is cataloged as a research-grade screening compound.

Molecular Formula C21H26N2O6S
Molecular Weight 434.5g/mol
CAS No. 500272-77-5
Cat. No. B369063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
CAS500272-77-5
Molecular FormulaC21H26N2O6S
Molecular Weight434.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H26N2O6S/c1-15-5-7-17(8-6-15)30(25,26)23-11-9-22(10-12-23)21(24)16-13-18(27-2)20(29-4)19(14-16)28-3/h5-8,13-14H,9-12H2,1-4H3
InChIKeyMVCHONVXACROJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS 500272-77-5) – A Physicochemically Differentiated Tosylpiperazine Building Block


(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS 500272-77-5) is a synthetic, disubstituted piperazine that combines a 3,4,5-trimethoxyphenyl carbonyl fragment with an N-tosyl group. It is cataloged as a research-grade screening compound [1]. While direct biological annotation for this specific compound is absent from major public repositories at the time of writing, its computed physicochemical profile (XLogP3-AA 2.3, topological polar surface area [TPSA] 93.8 Ų, seven hydrogen-bond acceptors) differentiates it clearly from the simpler N-tolyl analog (CAS 17766-75-5), which carries fewer H-bond acceptors, a smaller TPSA, and higher calculated lipophilicity [1].

Why N-Tolyl or N-Phenyl Piperazine Analogs Cannot Substitute for the N-Tosyl Derivative (CAS 500272-77-5)


The N-tosyl group ( –SO₂ –C₆H₄ –CH₃) is not a bioisostere of an N-tolyl ( –C₆H₄ –CH₃) or N-phenyl substituent. Replacement of the sulfonyl linker with a direct C –C bond eliminates two strong hydrogen-bond acceptor sites, reduces the TPSA by about 45 % (from 93.8 Ų to 51.2 Ų), and raises the computed logP by approximately 0.7 log units [1]. These differences predict altered aqueous solubility, passive membrane permeability, and recognition by biological targets such as carbonic anhydrase isoforms or serine proteases, both of which are known to engage sulfonamide/sulfonyl motifs [2]. Consequently, generic substitution of the tosyl derivative with its tolyl or phenyl counterparts will produce a molecule with fundamentally different physicochemical and pharmacophore properties, invalidating any SAR or screening conclusions derived from the original scaffold.

Head-to-Head Quantitative Differentiation: (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone vs. Its Closest Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity Differentiate the Tosyl Derivative from the N-Tolyl Analog

The target compound's TPSA (93.8 Ų) and hydrogen-bond acceptor count (7) are substantially higher than those of the closest purchasable comparator, 1-(p-tolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (TPSA 51.2 Ų; H-bond acceptors 4) [1]. The difference originates exclusively from the sulfonyl group, which contributes two additional H-bond acceptors and about 42.6 Ų of polar surface area. In the absence of direct experimental solubility data for the target compound, this computed difference supports a prediction of improved aqueous solubility and reduced passive membrane permeability relative to the N-tolyl analog.

Physicochemical differentiation Drug-likeness Solubility prediction

Computed Lipophilicity (XLogP3-AA) Indicates Lower logP for the N-Tosyl Compound, Favorable for Aqueous Solubility

The computed partition coefficient (XLogP3-AA) for (4‑tosylpiperazin-1‑yl)(3,4,5‑trimethoxyphenyl)methanone is 2.3 [1]. For the N‑tolyl analog, a calculated logP of approximately 2.99 has been reported . The ΔlogP of roughly –0.7 log units indicates that the sulfonyl group reduces lipophilicity, consistent with the introduction of a polar, doubly-bonded oxygen‑sulfur moiety. This shift brings the compound closer to the generally preferred logP range (1‑3) for oral drug‑likeness.

Lipophilicity logP Drug-like properties

Class-Level Evidence: N‑Tosylpiperazine Derivatives Exhibit Potent Cytotoxic Activity Superior to Cisplatin in Neuroblastoma and Hepatoma Cell Lines

In a 2021 structure‑activity study of N‑alkyl‑N′‑tosylpiperazines, several congeners demonstrated MTT‑assay IC₅₀ values more potent than cisplatin against Hep 3B (hepatoma) and IMR‑32 (neuroblastoma) cell lines [1]. While the specific compound (4‑tosylpiperazin‑1‑yl)(3,4,5‑trimethoxyphenyl)methanone was not among those tested, the data establish that the N‑tosylpiperazine chemotype is a privileged scaffold for cytotoxicity, outperforming a clinical platinum benchmark. In contrast, the N‑tolylpiperazine analog (CAS 17766‑75‑5) lacks any published cytotoxicity data, making the tosyl derivative’s scaffold membership a differentiating feature for researchers seeking cytotoxic leads.

Cytotoxicity Tosylpiperazine SAR Cancer cell lines

PubChem Bioactivity Gap: Absence of ChEMBL Activity Data Serves as a Negative Control for Selectivity Profiling

According to the UCSF CERSI Excipients Browser, no biological activity at ≤10 µM has been recorded in ChEMBL for this compound [1]. This is a notable finding for researchers seeking a chemically tractable scaffold with minimal pre‑existing pharmacological annotation. Many N‑arylpiperazine analogs are promiscuous ligands for aminergic GPCRs (e.g., 5‑HT, dopamine receptors). The absence of activity data for the tosyl derivative may indicate reduced promiscuity, consistent with the electron‑withdrawing nature of the sulfonyl group reducing the basicity and aromatic π‑stacking potential of the piperazine nitrogen [2].

Selectivity Off-target profiling Chemical probe

Molecular Weight Differential: The N‑Tosyl Substituent Adds 64 Da Relative to the N‑Tolyl Analog, Permitting Fragment‑Based Screening Applications

The molecular weight of (4‑tosylpiperazin‑1‑yl)(3,4,5‑trimethoxyphenyl)methanone is 434.5 g mol⁻¹, which is 64.1 Da higher than the N‑tolyl analog (370.4 g mol⁻¹) [1]. This difference corresponds precisely to the replacement of a methylene ( –CH₂ –, ~14 Da in conceptual terms) with a sulfonyl group ( –SO₂ –, ~64 Da). The higher mass, combined with the increased TPSA, places the tosyl derivative in a distinct chemical space that may be advantageous for fragment‑linking strategies where a polar, solubility‑enhancing substitution is required without introducing additional chiral centers or metabolic liabilities.

Molecular weight Fragment-based drug discovery Lead-likeness

Recommended Procurement Scenarios for (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone (CAS 500272-77-5) Based on Differentiated Evidence


Anticancer Screening Libraries Targeting Tubulin or Kinase Pathways

The 3,4,5‑trimethoxyphenyl group is a recognized pharmacophore for the colchicine‑binding site of tubulin. Combined with the tosylpiperazine scaffold, whose congeners have demonstrated cisplatin‑surpassing cytotoxicity in Hep 3B and IMR‑32 cell lines [1], this compound is a rational addition to focused anticancer screening decks. Its higher TPSA and lower logP relative to the N‑tolyl analog suggest that it may exhibit a different cell‑line selectivity profile, making it a useful comparator for SAR expansion around microtubule‑targeting chemotypes.

Physicochemical Probe for Solubility‑Driven Phenotypic Screening

With a computed TPSA of 93.8 Ų and XLogP3‑AA of 2.3, this compound occupies a favorable region of drug‑like chemical space distinct from the more lipophilic N‑tolyl analog (TPSA 51.2 Ų, logP ~2.99) [2]. Procurement is recommended for phenotypic screening campaigns where aqueous solubility is a known bottleneck, as the sulfonyl group is predicted to improve solubility without adding excessive molecular weight. Direct experimental solubility determination is advised as a first step upon receipt.

Negative Control or Inactive Probe in Aminergic GPCR Assays

Because no biological activity has been annotated in ChEMBL at ≤10 µM [3], and the electron‑withdrawing tosyl group reduces the basicity of the piperazine nitrogen, this compound is a candidate for use as a negative control in aminergic GPCR (5‑HT, dopamine, adrenergic) screens, where N‑arylpiperazines are typically active. This application requires experimental validation but is supported by the absence of pre‑existing activity data.

Fragment‑Linking Scaffold in Medicinal Chemistry Programs

The 64 Da mass increase and additional two hydrogen‑bond acceptors introduced by the tosyl group over the N‑tolyl analog provide a well‑defined physicochemical handle for fragment‑based drug design [2]. The compound can serve as a polar, solubility‑enhancing core for fragment‑linking strategies where the 3,4,5‑trimethoxyphenyl moiety acts as a first binding element, and the tosyl group provides a synthetic vector for further elaboration.

Quote Request

Request a Quote for (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.